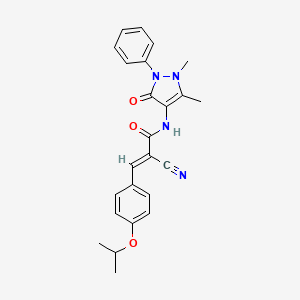
(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is usually determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can provide information about the reactivity and stability of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can be determined using a variety of analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. Studies have demonstrated its utility in the creation of new coumarins, pyridines, pyrroles, thiazoles, pyrazolo[5,1-c]triazines, and aminopyrazoles. These synthesized compounds were further explored for their antimicrobial properties, showcasing the chemical versatility and potential application of this compound in developing new antimicrobial agents (Bondock et al., 2008).
Antimicrobial Activity
The antimicrobial activity of new heterocycles incorporating this compound has been evaluated, with representative compounds tested against various microbial agents. This research indicates the potential of these synthesized heterocycles as antimicrobial agents, highlighting an important application in the quest for new treatments against microbial infections (Bondock et al., 2008).
Utility in Heterocyclic Synthesis
Further research has expanded on its utility in heterocyclic synthesis, with the compound serving as a precursor for the creation of pyrazole, pyridine, and pyrimidine derivatives. These studies not only underscore the compound's role in organic synthesis but also its potential in generating structures with significant biological activity, thereby contributing to the fields of drug discovery and development (Fadda et al., 2012).
Wirkmechanismus
Target of Action
It is suggested that the compound might be related to n-nitrosamines . N-Nitrosamines are known to interact with DNA and proteins in cells, leading to various biological effects .
Mode of Action
N-nitrosamines, which could be related to this compound, are known to undergo oxidation by cytochrome p450 enzymes in the body . This process leads to the production of cancerogenic diazonium salts that can damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
The oxidation of n-nitrosamines by cytochrome p450 enzymes, leading to the production of diazonium salts, suggests that this compound might be involved in the cytochrome p450 metabolic pathway .
Result of Action
The potential for dna damage due to the production of diazonium salts suggests that this compound might have genotoxic effects .
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicology studies. This can include studies to determine the compound’s acute toxicity (LD50), its potential for causing cancer (carcinogenicity), its potential for causing birth defects (teratogenicity), and its effects on various organ systems .
Zukünftige Richtungen
The future directions for research on a compound can depend on many factors, including its potential uses. If the compound has therapeutic potential, future research may involve preclinical studies in animals, followed by clinical trials in humans. If the compound has potential uses in industry, future research may involve scaling up its synthesis and optimizing its properties for specific applications .
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16(2)31-21-12-10-18(11-13-21)14-19(15-25)23(29)26-22-17(3)27(4)28(24(22)30)20-8-6-5-7-9-20/h5-14,16H,1-4H3,(H,26,29)/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDZVGUNVBQHDN-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)OC(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(C)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)
![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)



![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)

![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)
